molecular formula C22H30N4O4 B12424238 Tentotoxin, Alternaria alternata CAS No. 65452-16-6

Tentotoxin, Alternaria alternata

Cat. No.: B12424238
CAS No.: 65452-16-6
M. Wt: 414.5 g/mol
InChI Key: SIIRBDOFKDACOK-YQMBXKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Alternaria alternata as a Phytopathogenic Fungus

Alternaria alternata is a ubiquitous fungus, found in a wide range of environments including soil, water, and on decaying plant material. inspq.qc.cayoutube.com It is recognized as a significant plant pathogen, causing diseases such as leaf spots, blights, and rots on a variety of economically important crops. youtube.comscispace.comnih.gov The fungus typically infects the aerial parts of plants, with initial symptoms often appearing as small, dark, circular spots that can enlarge and lead to significant tissue damage. scispace.com Alternaria alternata is also known to be an opportunistic pathogen in humans, capable of causing respiratory infections and other health issues. inspq.qc.cayoutube.com Its ability to thrive in diverse conditions and infect a broad host range makes it a persistent challenge in agriculture. nih.govnih.gov

Significance of Secondary Metabolites in Fungal Pathogenesis

Fungi produce a vast array of low-molecular-weight compounds known as secondary metabolites, which are not essential for their basic growth but play crucial roles in their interactions with the environment. nih.govmdpi.com In the context of plant-fungal interactions, these metabolites are key mediators of pathogenesis. nih.govornl.gov They can act as virulence factors, contributing to the severity of disease symptoms, or as toxins that directly damage host tissues. nih.gov The production of specific secondary metabolites can determine the host range of a pathogenic fungus and is often a critical factor in its ability to successfully colonize a plant. nih.gov The study of these compounds is essential for understanding the mechanisms of fungal diseases and for developing effective control strategies. nih.gov

Definition and Contextual Importance of Tentoxin (B1683006) as a Cyclic Tetrapeptide

Tentoxin is a naturally occurring cyclic tetrapeptide produced by several species of Alternaria, most notably Alternaria alternata. wikipedia.orgresearchgate.net Its chemical structure is cyclo-(L-MeAla-L-Leu-MeΔZPhe-Gly). researchgate.net This compound is a mycotoxin, a toxic secondary metabolite produced by a fungus. nih.gov The significance of tentoxin lies in its phytotoxic properties; it induces chlorosis, or yellowing, in susceptible plant species. wikipedia.orgsigmaaldrich.com This effect has led to research into its potential use as a natural herbicide. medchemexpress.comcambridge.org As a cyclic tetrapeptide, its structure presents challenges for chemical synthesis, which has spurred research into more efficient methods. nih.gov

Historical Perspectives in Tentoxin Research

The discovery and subsequent investigation of tentoxin have provided valuable insights into plant-pathogen interactions and chloroplast function. The initial isolation of tentoxin from Alternaria alternata (formerly A. tenuis) was a pivotal moment, opening the door to understanding its biological activity. wikipedia.orgcambridge.org Early research focused on its ability to cause chlorosis in a selective manner, affecting some plant species while leaving others unharmed. cambridge.org Subsequent studies delved into its mechanism of action, revealing its inhibitory effect on chloroplast ATP synthase. nih.gov The unique properties of tentoxin have also made it a tool in biochemical research for studying enzyme mechanisms and protein transport into chloroplasts. wikipedia.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65452-16-6

Molecular Formula

C22H30N4O4

Molecular Weight

414.5 g/mol

IUPAC Name

(3S,6S,12E)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone

InChI

InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12+/t15-,17-/m0/s1

InChI Key

SIIRBDOFKDACOK-YQMBXKBSSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N(/C(=C/C2=CC=CC=C2)/C(=O)NCC(=O)N1C)C)CC(C)C

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C

Origin of Product

United States

Biosynthesis of Tentoxin

Elucidation of the Biosynthetic Pathway

The pathway for tentoxin (B1683006) biosynthesis has been investigated through in vivo and in vitro studies, revealing the key precursors, intermediates, and enzymatic machinery involved in its formation.

The construction of the tentoxin molecule begins with the activation of its constituent amino acid precursors. nih.gov The primary building blocks are the amino acids Glycine, Alanine, Leucine, and Phenylalanine. mdpi.comnih.gov These precursor amino acids are activated by Adenosine (B11128) Triphosphate (ATP) before being bound to the synthetase enzyme complex. nih.govfao.org

A key feature of tentoxin is the N-methylation of the Alanine and dehydrophenylalanine residues. mdpi.comnih.gov The primary donor for these methyl groups is Methionine, with S-adenosyl methionine (SAM) acting as the immediate methyl donor in the reaction. nih.govfao.orgmdpi.com This methylation step is crucial for the continuation of the biosynthetic process. nih.govfao.org

A significant intermediate metabolite in the pathway is dihydrotentoxin. This compound is the direct precursor to tentoxin and is released from the synthetase enzyme after cyclization. nih.govmdpi.com The final step in the pathway is the conversion of dihydrotentoxin to tentoxin. nih.govmdpi.com

Precursor/IntermediateRole in Biosynthesis
Glycine, Alanine, Leucine, PhenylalanineAmino acid building blocks of the tetrapeptide backbone.
Adenosine Triphosphate (ATP)Activates the precursor amino acids.
S-adenosyl methionine (SAM)The immediate donor of methyl groups for N-methylation.
DihydrotentoxinThe direct, cyclized precursor to tentoxin.

The synthesis of tentoxin is orchestrated by a large, polyfunctional multienzyme complex. nih.govmdpi.com This tentoxin synthetase is estimated to be larger than 400 kDa and functions as a single protein without subunits. nih.govfao.org Key features of this multienzyme include the presence of active sulfhydryl (SH)-groups and an integrated methyltransferase activity. nih.govfao.orgmdpi.com

The process unfolds through several key enzymatic steps:

Amino Acid Activation : The precursor amino acids are activated by ATP and then covalently bound to the enzyme complex. nih.gov

N-Methylation : The N-methylation of specific amino acid residues occurs while they are bound to the enzyme or during the elongation of the peptide chain, using SAM as the methyl donor. nih.govfao.org

Peptide Chain Elongation : The peptide chain is assembled on the enzyme. This can occur either in a stepwise fashion, by sequentially adding Alanine/methylalanine, Phenylalanine/methylphenylalanine, and Leucine to Glycine, or through the formation and subsequent linkage of two dipeptides. nih.govfao.org

Cyclization and Release : Upon completion of the linear tetrapeptide, it is released from the synthetase, likely through a cyclization reaction that forms dihydrotentoxin. nih.govmdpi.com

Final Conversion : Dihydrotentoxin is then converted into tentoxin. This final transformation is a reversible reaction and is catalyzed by an enzyme separate from the main synthetase complex. nih.govfao.org

Genetic Basis of Tentoxin Production in Alternaria alternata

The production of tentotoxin is underpinned by a specific genetic architecture within Alternaria alternata, centered around a nonribosomal peptide synthetase (NRPS) and associated enzymes.

Research has successfully identified two key genes that are essential for tentoxin biosynthesis in Alternaria alternata strain ZJ33. mdpi.comnih.gov These genes are:

TES : A non-ribosomal peptide synthetase (NRPS) gene. This gene consists of a single open reading frame of 15,486 base pairs, which translates into a large protein of 5,161 amino acids. mdpi.comresearchgate.net The TES protein is predicted to contain four peptide synthase modules, corresponding to the four amino acids in tentoxin. It also includes two N-methylation domains, which is consistent with the structure of tentoxin where the Alanine and dehydrophenylalanine residues are N-methylated. mdpi.com

TES1 : A cytochrome P450 gene. The TES1 gene is predicted to encode a 506 amino acid protein and contains five introns. mdpi.com Cytochrome P450 enzymes are often involved in the modification of secondary metabolites, and in this pathway, it is responsible for the final conversion of dihydrotentoxin to tentoxin.

Studies involving targeted gene disruption have confirmed the function of these genes; null mutants for both TES and TES1 were unable to produce tentoxin. mdpi.comnih.gov

The genes responsible for tentoxin biosynthesis, TES and TES1, are located together in a gene cluster within the Alternaria alternata genome. mdpi.comnih.gov The organization of this cluster has been mapped within a 30 kb DNA region. nih.gov The colocalization of these genes is common for secondary metabolite biosynthetic pathways in fungi, as it allows for coordinated regulation of their expression.

While the core genes for the assembly and final modification of the tentoxin molecule are clustered, it is suggested that genes for other necessary steps, such as the synthesis of the dehydrophenylalanine (DPhe) residue, may be located elsewhere in the genome, as no obvious candidates were found in the regions flanking the TES and TES1 cluster. mdpi.comnih.gov

The cloning of the tentoxin biosynthetic genes was achieved using a PCR-based approach. nih.gov Degenerate primers were designed based on conserved sequences within the adenylation domains of known NRPS genes. mdpi.comnih.gov This strategy allowed for the amplification of fragments of the TES gene from the genomic DNA of A. alternata ZJ33. nih.gov

The essential role of the cloned genes, TES and TES1, was definitively demonstrated through molecular genetic techniques. mdpi.com Targeted gene mutagenesis was performed to create knockout mutants by deleting these genes through homologous recombination. mdpi.comresearchgate.net Subsequent chemical analysis of these mutants showed a complete lack of tentoxin production, providing direct evidence that both the NRPS gene (TES) and the cytochrome P450 gene (TES1) are required for the biosynthesis of tentoxin. mdpi.comnih.govresearchgate.net

GeneTypeSize (Protein)Function
TESNon-Ribosomal Peptide Synthetase (NRPS)5161 amino acidsAssembles the cyclic tetrapeptide backbone from precursor amino acids. mdpi.com
TES1Cytochrome P450506 amino acidsCatalyzes the final conversion of dihydrotentoxin to tentoxin. mdpi.com

Transcriptional Regulation of Tentoxin Biosynthesis

The production of tentoxin, a cyclic tetrapeptide mycotoxin by the fungus Alternaria alternata, is a meticulously controlled process governed by a complex interplay of genetic and environmental factors. The expression of the core biosynthetic genes, primarily the non-ribosomal peptide synthetase (TES) and a cytochrome P450 monooxygenase (TES1), is subject to sophisticated transcriptional regulation. nih.govmdpi.com This regulation ensures that the toxin is produced under conditions that are most favorable for the fungus. The control of tentoxin biosynthesis can be understood through the actions of specific regulatory genes and the influence of various environmental signals that modulate their expression.

Regulatory Genes and Transcription Factors

The genetic machinery responsible for synthesizing tentoxin is well-defined, however, the specific transcription factors that directly regulate the expression of the TES and TES1 gene cluster in Alternaria alternata have not yet been definitively characterized in published research. nih.gov Fungal secondary metabolite biosynthesis is typically controlled by a hierarchical regulatory network, which includes both pathway-specific regulators and broad-domain (global) transcription factors.

It is widely postulated that a pathway-specific transcription factor, likely a Zn(II)2Cys6-type protein, exists to control the tentoxin gene cluster. In many fungi, the gene for such a regulator is located within or adjacent to the biosynthetic gene cluster it controls. However, analysis of the genomic region surrounding the TES and TES1 genes has not revealed an obvious candidate for this role, suggesting it may be located elsewhere in the genome. nih.gov

To illustrate the likely regulatory mechanism, parallels can be drawn from the biosynthesis of other toxins within Alternaria alternata. For instance, the production of ACT-toxin is controlled by a pathway-specific Zn2Cys6 transcription factor known as ACTTR. nih.gov Furthermore, global regulators such as the APSES transcription factor StuA and the pH-responsive regulator PacC have been shown to interact and impact the expression of ACT-toxin biosynthetic genes. nih.gov It is highly probable that a similar, yet-to-be-identified, system of specific and global regulators governs the expression of tentoxin biosynthetic genes.

Table 1: Examples of Characterized Regulatory Factors for Other Toxins in Alternaria alternata (Model for Tentoxin Regulation)

Regulatory Gene/FactorTypeRegulated ToxinFunction
ACTTRPathway-Specific Zn2Cys6 Transcription FactorACT-toxinRequired for the regulation of genes within the ACT-toxin cluster. nih.gov
StuAGlobal Transcription Factor (APSES family)ACT-toxinRequired for ACT-toxin biosynthesis and fungal virulence; interacts with PacC. nih.gov
PacCGlobal pH-Responsive Transcription FactorACT-toxinInteracts with StuA to regulate toxin production in response to ambient pH. nih.gov

Environmental Factors Influencing Gene Expression

The expression of tentoxin biosynthetic genes is significantly influenced by external environmental conditions. These factors act as signals that are interpreted by the fungus's global regulatory networks, which in turn modulate toxin production. The synthesis of tentoxin is not constitutive but rather occurs in response to specific developmental and environmental cues.

pH: The pH of the surrounding environment is a critical determinant of tentoxin production. Research has shown that optimal biosynthesis occurs at a neutral pH of approximately 7. core.ac.uk Deviations from this optimal pH, either to more acidic or alkaline conditions, lead to a significant reduction in toxin synthesis. This pH-dependent production strongly suggests that the expression of the TES and TES1 genes is transcriptionally regulated by pH-responsive pathways, likely involving global regulators analogous to PacC. nih.govcore.ac.uk

Culture Age and Growth Phase: Tentoxin biosynthesis is intrinsically linked to the developmental stage of the fungus. Maximum production rates are typically observed in mature mycelia, specifically between 9 and 12 days of culture growth. core.ac.uk Biosynthesis begins after an initial growth phase (before day 5) and declines rapidly after day 12. This temporal pattern indicates that the transcription of tentoxin-related genes is activated during the late exponential or early stationary phases of fungal growth, a common feature for secondary metabolite production in filamentous fungi.

Host-Derived Signals: The presence of a host plant can influence tentoxin gene expression. Studies have demonstrated that substances derived from the host plant Brassica chinensis can reduce the de novo synthesis of tentoxin. core.ac.uk This suggests that the fungus can perceive chemical signals from its host, which then trigger a regulatory cascade to repress toxin production. This interaction is a key aspect of the complex chemical ecology between A. alternata and its host.

Nutrient Availability: While nutrient sources are known to be major regulators for many fungal secondary metabolites, the direct regulation of tentoxin synthesis by common nutrients in mature cultures appears limited. The formation of tentoxin by older mycelia was not significantly affected by the presence of acetate, phosphate (B84403), or glucose. core.ac.uk

Table 2: Influence of Environmental Factors on Tentoxin Biosynthesis

Environmental FactorObserved Effect on Tentoxin ProductionImplied Transcriptional Response
pHOptimal production at ~pH 7; reduced synthesis in more acidic or alkaline conditions. core.ac.ukGene expression is likely upregulated at neutral pH and repressed at acidic/alkaline pH via pH-sensing transcription factors.
Culture AgeMaximum biosynthesis occurs between 9-12 days of culture; production is low in early growth and declines in older cultures. core.ac.ukTranscriptional activation of biosynthetic genes is coupled to the late-exponential/early stationary growth phase.
Host Plant SubstancesSubstances from Brassica chinensis reduce de novo synthesis of tentoxin. core.ac.ukHost-derived chemical signals likely trigger a repressive regulatory pathway, downregulating gene expression.
Nutrients (in mature mycelia)Acetate, phosphate, and glucose do not significantly regulate toxin formation in older cultures. core.ac.ukThe primary transcriptional control in mature cultures is largely independent of these specific nutrient signals.

Molecular Mechanisms of Tentoxin Action in Plant Systems

Primary Molecular Target Identification: Chloroplast F1-ATPase

The primary molecular target of tentoxin (B1683006) in sensitive plant species is the F1 portion of the chloroplast H+-adenosine triphosphate (ATP)-synthase, commonly referred to as chloroplast F1-ATPase (CF1). nih.govresearchgate.net This enzyme complex is crucial for photosynthesis, as it catalyzes the synthesis of ATP from adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi), driven by the proton motive force generated during the light-dependent reactions. frontiersin.org Tentoxin acts as a potent and specific inhibitor of photophosphorylation by binding directly to the CF1 complex. researchgate.netnih.govresearchgate.net In isolated CF1, tentoxin inhibits ATP hydrolysis, while in the membrane-bound ATP synthase, it blocks both ATP synthesis and hydrolysis. pnas.org This inhibition of energy transfer is a key factor in the development of chlorosis observed in sensitive plants. nih.govnih.gov

Detailed structural and biochemical studies have pinpointed the binding site of tentoxin to a specific location within the complex structure of the chloroplast F1-ATPase. The toxin binds in a cleft located at the interface between an α-subunit and a β-subunit. researchgate.netpnas.orgresearchgate.netdntb.gov.ua This binding site is situated near the N-terminal β-barrel structure of the α3β3 hexagon. nih.gov

The interaction is predominantly hydrophobic, although intermolecular hydrogen bonds also play a role in stabilizing the complex. pnas.orgresearchgate.net The cyclic tetrapeptide ring of tentoxin orients itself almost perpendicularly to the αβ-interface. pnas.orgresearchgate.net A significant portion of the binding pocket is located on the non-catalytic α-subunit. pnas.orgdntb.gov.ua Photolabeling experiments using a photoactivatable derivative of tentoxin have provided direct evidence of its binding to the α-subunit. acs.orgacs.org Specifically, the residue βAsp-83 on the catalytic β-subunit has been identified as a key component of the binding cleft and is crucial for the inhibitory effect of tentoxin. pnas.orgdntb.gov.uaacs.org

A remarkable feature of tentoxin is its high degree of specificity for the chloroplast F1-ATPase of certain sensitive plant species. pnas.org It does not significantly affect the homologous F1-ATPase enzymes found in mitochondria or bacteria. pnas.org This specificity is the basis for its selective phytotoxicity.

The sensitivity of a plant species to tentoxin directly correlates with the binding affinity of its CF1 for the toxin. nih.gov For instance, in lettuce, a sensitive species, tentoxin binds to CF1 at a single high-affinity site, leading to the inactivation of photophosphorylation and ATPase activity. nih.gov In contrast, radish, an insensitive species, requires significantly higher concentrations of tentoxin for inhibition, and its CF1 binds the toxin only weakly. nih.gov Studies with different Nicotiana species and mutagenesis studies in the alga Chlamydomonas reinhardtii (which is insensitive to tentoxin) have further confirmed that the presence of specific amino acid residues, such as βAsp-83, is a critical determinant of sensitivity. acs.org

Plant SpeciesSensitivity to TentoxinCF1 Binding AffinityReference
LettuceSensitiveHigh (Ka ≈ 1.3 to 20 x 10⁷ M⁻¹) nih.gov
RadishInsensitiveWeak (Ka < 1 x 10⁴ M⁻¹) nih.gov
Nicotiana spp.VariesCorrelates with sensitivity acs.org
Chlamydomonas reinhardtiiInsensitive- acs.org

This table illustrates the correlation between plant sensitivity to tentoxin and the binding affinity of their respective chloroplast F1-ATPase (CF1) for the toxin.

The structural basis for the interaction between tentoxin and chloroplast F1-ATPase has been elucidated through X-ray crystallography and molecular modeling. nih.govpnas.org The crystal structure of the spinach CF1 complexed with tentoxin reveals that the inhibitor binds to a pre-formed site at the αβ-interface, rather than inducing a significant conformational change upon binding. pnas.orgresearchgate.net

The primary interactions are hydrophobic, involving residues from both the α and β subunits. Key residues on the α-subunit that form hydrophobic contacts with tentoxin include Ile-63, Leu-65, Val-75, Tyr-237, Leu-238, and Met-274. pnas.org On the β-subunit, a crucial hydrogen bond is formed between tentoxin and the side chain of Asp-83. pnas.org The ability of the enzyme's binding site to accommodate the specific conformation of tentoxin, coupled with the presence of these key interacting residues, underpins the high-affinity binding and subsequent inhibition observed in sensitive species. nih.govnih.gov

Disruption of ATP Synthesis and Hydrolysis

The binding of tentoxin to the chloroplast F1-ATPase directly disrupts the enzyme's catalytic functions, leading to an inhibition of both ATP synthesis and, under certain conditions, ATP hydrolysis. pnas.orgnih.govembopress.org This disruption is a consequence of the toxin interfering with the cooperative and rotational mechanism of the enzyme. pnas.org

The interaction of tentoxin with CF1 is complex, exhibiting both inhibitory and stimulatory effects on ATP hydrolysis depending on the toxin concentration. nih.govnih.gov Kinetic and binding studies have revealed the presence of at least two distinct binding sites for tentoxin on the CF1 complex, characterized by different affinities. nih.govnih.gov

High-Affinity Inhibitory Site: At low concentrations, tentoxin binds to a high-affinity site (Ki ≈ 10 nM), resulting in the inhibition of ATPase activity. nih.gov This binding is uncompetitive with respect to nucleotides. pnas.org The binding to this site is relatively independent of the enzyme's catalytic state. nih.gov

Low-Affinity Stimulatory Site: At higher concentrations, tentoxin can bind to a second, low-affinity site. pnas.orgnih.gov The binding to this site can lead to a reactivation or "overactivation" of the ATPase activity, surpassing the enzyme's natural activity. nih.govnih.gov The binding to this stimulatory site is dependent on the presence of bound nucleotides on the F1-ATPase. pnas.org

Competition experiments with synthetic tentoxin analogues have shown that modifications to the tentoxin molecule can significantly alter its affinity for the high-affinity site while having less effect on the low-affinity site. nih.gov This two-site model helps to explain the observed dual effects of tentoxin on CF1 activity. nih.govnih.gov

ParameterValueConditionReference
Ki (inhibition)~10 nMLow tentoxin concentration nih.gov
kon (high-affinity site)4.7 x 10⁴ s⁻¹·M⁻¹- nih.gov
Koveractivation-High tentoxin concentration nih.gov

This table presents key kinetic parameters for the interaction of tentoxin with chloroplast F1-ATPase.

The F1-ATPase functions as a molecular motor, with the central γ-subunit rotating within the α3β3 hexagonal ring, driven by ATP hydrolysis. nih.govfrontiersin.orgbiorxiv.org This rotation is essential for the sequential conformational changes in the catalytic sites that lead to ATP synthesis or hydrolysis. nih.govnih.gov

Tentoxin inhibits the F1-ATPase by impeding this rotational catalysis. nih.gov The binding of a single tentoxin molecule to one of the three αβ-interfaces is sufficient to inhibit the cyclic interconversion of the catalytic sites. nih.govpnas.org It is proposed that tentoxin binding locks the interface in a specific conformation, likely an ADP-loaded state, preventing its transition to an ATP-loaded state. nih.govacs.orgacs.org This blockage of a single interface is enough to halt the cooperative rotation of the entire complex. pnas.org

Single-molecule studies have visualized this effect, showing that inactivation by tentoxin delays the dwell time of a single step in the 360° rotation, leading to an asymmetric rotation of the central rotor subunit. nih.govnih.govconsensus.app In contrast, at higher, stimulatory concentrations of tentoxin, the rotation becomes smooth and is accompanied by a significant reduction in ADP inhibition. nih.govnih.govconsensus.app This suggests that the binding of additional tentoxin molecules at the low-affinity sites can partially relieve the inhibitory effect on rotation. nih.gov

Downstream Cellular and Physiological Effects

The interaction of tentotoxin with its molecular targets initiates a cascade of downstream events that manifest as significant physiological and developmental disruptions in sensitive plant species. These effects range from visible changes in plant morphology, such as chlorosis, to profound alterations in cellular architecture and metabolic function.

One of the most striking effects of tentotoxin in sensitive plants is the severe disruption of normal chloroplast development. nih.gov Rather than directly inhibiting the biochemical pathways of chlorophyll (B73375) synthesis, the toxin's primary action is to interfere with the structural formation of the plastids themselves. nih.gov Electron microscopy studies on sensitive species like cucumber reveal that treatment with tentotoxin results in malformed plastids. nih.gov Specifically, the toxin disrupts the normal development of prolamellar bodies and the organization of lamellae, which are critical internal membrane structures for photosynthesis. nih.gov In contrast, insensitive plants such as cabbage show no such deformities in their plastids when treated with the toxin. nih.gov Interestingly, plastids in both sensitive and insensitive plants treated with tentotoxin were observed to accumulate more starch than untreated plants. nih.gov

Tentotoxin is recognized as an inhibitor of polyphenol oxidase (PPO) activity. escholarship.org PPO is an enzyme that catalyzes the oxidation of monophenols and o-diphenols into o-quinones. escholarship.org These quinones are highly reactive and rapidly polymerize to form black, brown, or red pigments, a process famously responsible for the browning of damaged plant tissues, such as in fruits and vegetables. escholarship.org By inhibiting PPO, tentotoxin can interfere with this browning response, which is often part of a plant's defense mechanism against pests and pathogens.

Many phytotoxins exert their damaging effects by disrupting the integrity of cellular membranes and altering ion transport. These effects can be caused by various mechanisms, including the formation of pores in the membrane or the modulation of ion channel activity, leading to electrolyte leakage and depolarization of the membrane potential. numberanalytics.comnih.gov For instance, certain host-specific toxins are known to cause a gradual decrease in the negative electropotential of plant cells by affecting the passive efflux of ions. nih.gov

While broad alterations in membrane permeability are a hallmark of many phytopathogenic interactions, the most precisely documented effect of tentotoxin related to ion transport is its highly specific interaction with the F-type ATP synthase enzyme complex. nih.gov This enzyme, critical for energy production, contains a membrane-spanning portion (F₀) that functions as a proton channel. frontiersin.org By binding to and inactivating this complex, tentotoxin directly interferes with the transport of protons across the thylakoid membrane, a highly specific form of ion transport disruption that has profound metabolic consequences. nih.gov

The assimilation of atmospheric carbon dioxide (CO₂) during photosynthesis is fundamentally dependent on a steady supply of energy in the form of ATP and reducing power as NADPH, both generated during the light-dependent reactions. opentextbc.ca Tentotoxin directly cripples the energy-generating machinery of the chloroplast, thereby severely impacting carbon fixation.

The primary molecular target for this effect is the chloroplast F₁-ATPase (CF₁), the catalytic component of the ATP synthase enzyme. nih.gov Tentotoxin acts as a potent, non-competitive inhibitor by binding to a site at the interface of the α and β subunits of the F₁ moiety. nih.gov This binding event effectively inactivates the enzyme's molecular motor; at nanomolar to micromolar concentrations, it stalls the rotation of the central subunit that is essential for ATP synthesis. nih.gov

This inhibition of ATP production starves the photosynthetic carbon reduction cycle (Calvin cycle) of its required energy. Specifically, the regeneration of Ribulose-1,5-bisphosphate (RuBP), the molecule that accepts CO₂ in the first step of the cycle, is an energy-intensive process that requires ATP. nih.gov By blocking ATP synthase, tentotoxin prevents RuBP regeneration, which in turn halts the entire cycle and causes a dramatic decrease in the rate of photosynthetic carbon assimilation. nih.gov This represents a major biochemical limitation on photosynthesis, distinct from stomatal limitations that restrict the physical diffusion of CO₂ into the leaf. researchgate.net

Phytotoxicological and Biological Roles

Role in Alternaria alternata Pathogenesis

Tentotoxin is a key player in the pathogenesis of Alternaria alternata, contributing significantly to the fungus's ability to cause disease in susceptible plants. frontiersin.orgresearchgate.netwikipedia.org As a phytotoxin, it directly damages host cells, leading to the characteristic symptoms of infection. researchgate.net The production of such toxins is often a crucial factor in the ability of necrotrophic fungi like Alternaria to successfully colonize and derive nutrients from their hosts. researchgate.net

Contribution to Disease Symptoms (e.g., Leaf Spots, Chlorosis)

The presence of tentotoxin is directly linked to the visible symptoms of disease in infected plants. One of the most prominent symptoms is chlorosis, a condition characterized by the yellowing of leaf tissue due to a loss of chlorophyll (B73375). researchgate.net Tentotoxin induces this rapid chlorophyll loss by disrupting its synthesis. researchgate.net It achieves this by binding to and inactivating a key protein involved in the process and inhibiting the phosphorylation of ADP to ATP, which is essential for energy-dependent biosynthetic pathways. researchgate.net This disruption of chlorophyll synthesis and damage to chloroplasts ultimately leads to the development of leaf spots and necrotic lesions on the leaves, often surrounded by a yellow halo. researchgate.net

Interaction with Host Defense Responses

While tentotoxin is a potent weapon for the pathogen, it can also trigger defense responses in the host plant. The damage caused by the toxin to host cells can be recognized by the plant's immune system, leading to the activation of defense mechanisms. nih.gov This phenomenon, where a pathogen's virulence factor also elicits a host defense response, is a common theme in plant-pathogen interactions. nih.gov The release of host-selective toxins, like tentotoxin, from germinating fungal conidia even before penetration can suppress the host's initial defense reactions, creating a window of opportunity for the fungus to establish itself. nih.gov However, the cellular damage caused by the toxin can subsequently trigger broader defense responses, including the production of pathogenesis-related proteins and other antimicrobial compounds. mdpi.comresearchgate.net The interaction is a dynamic one, with the pathogen attempting to suppress defenses and the host attempting to mount a response to the toxic assault.

Host Plant Susceptibility and Resistance Mechanisms

The effectiveness of tentotoxin as a virulence factor is highly dependent on the host plant. Not all plants are equally affected by the toxin, and this differential sensitivity is a key determinant of disease outcome.

Differential Sensitivity Across Plant Species and Cultivars

A wide range of plant species and even different cultivars within the same species exhibit varying degrees of susceptibility to tentotoxin. This differential sensitivity has been observed in numerous crops, including citrus, tomato, and various ornamental plants. nih.gov For instance, certain tomato cultivars are susceptible to Alternaria alternata f. sp. lycopersici, which produces AAL-toxins, while others are resistant. frontiersin.org This specificity is a hallmark of host-selective toxins, where the toxin's effectiveness is limited to particular host genotypes. nih.gov The basis for this differential sensitivity often lies in the presence or absence of a specific target site for the toxin within the plant's cells.

Genetic Determinants of Plant Resistance to Tentotoxin

Resistance to tentotoxin in plants is a genetically controlled trait. nih.gov Plants have evolved resistance (R) genes that enable them to recognize pathogen effectors, such as toxins, and mount a defense response. wikipedia.org This can involve either qualitative resistance, conferred by a single major gene, or quantitative resistance, which is controlled by multiple genes with smaller effects. researchgate.netnih.gov In the case of tentotoxin, resistance can be conferred by modifications in the toxin's target protein, preventing the toxin from binding and exerting its effect. The genetic basis of resistance can be complex, sometimes involving multiple genes located on different chromosomes. nih.gov Understanding the genetic determinants of resistance is crucial for breeding crop varieties that are less susceptible to diseases caused by Alternaria alternata. youtube.com

Reversibility of Tentotoxin Effects in Specific Plant Systems

The phytotoxic effects of tentotoxin, a cyclic tetrapeptide produced by the fungus Alternaria alternata, are not always permanent. Research on specific plant systems has demonstrated that under certain conditions, the chlorosis (yellowing) induced by this compound can be reversed. This reversibility suggests a dynamic interaction between the toxin and the plant's metabolic processes, rather than irreversible damage to the cellular machinery.

One of the key studies demonstrating this phenomenon was conducted on citrus seedlings. oup.com In this research, a unique biological system was established to investigate the mechanism of tentotoxin-induced chlorosis and its potential for reversal. The study utilized in vitro germination of both intact and decotyledonized (cotyledons removed) embryos to compare their responses to tentotoxin.

The findings clearly indicated that the chlorotic effect of tentotoxin on citrus seedlings is reversible. oup.com This suggests that the toxin's interference with chloroplast development and function can be overcome once the influence of the toxin is removed or mitigated. The study highlighted that tentotoxin's impact is most pronounced during the initial stages of germination, primarily affecting the cotyledons. oup.com

Further investigation within this citrus system revealed that tentotoxin impedes the ability of embryos lacking cotyledons to utilize nutrients from their growth medium. This blockage of nutrient uptake is a critical factor in the observed growth inhibition and chlorosis. The reversibility of chlorosis implies that if the plant can survive the initial exposure and resume normal nutrient processing and chloroplast development, it can recover from the toxin's effects.

The research on citrus provides a valuable model for understanding the relationship between the activity of chloroplast ATPase, which is a target of tentotoxin, and the induction of chlorosis. oup.com The demonstration of reversibility opens avenues for exploring mechanisms of plant defense and recovery from phytotoxins.

Research Findings on the Reversibility of Tentotoxin-Induced Chlorosis

The following table summarizes the key findings from the study on citrus seedlings, illustrating the conditions under which the effects of tentotoxin were observed to be reversible.

Plant SystemTentotoxin-Induced EffectObservation on ReversibilityResearch Focus
Citrus SeedlingsChlorosis (yellowing)The chlorotic effect was demonstrated to be reversible. oup.comTo study the mechanism of tentotoxin-induced chlorosis. oup.com
Decotyledonized Citrus EmbryosBlockage of nutrient utilization from the growth mediumNot explicitly stated as reversible, but linked to the reversible chlorosis in whole seedlings.To understand the cotyledon-dependency of tentotoxin's effects. oup.com

Analytical Methodologies in Tentoxin Research

Extraction and Purification Techniques for Research Applications

The initial step in studying tentotoxin involves its isolation from Alternaria alternata cultures. Researchers typically cultivate the fungus on a suitable medium, such as rice, to promote toxin production. nih.gov Following cultivation, a systematic extraction and purification process is employed to isolate the toxin from the complex mixture of fungal metabolites.

A common approach begins with solvent extraction. For instance, AAL-toxin, another metabolite from Alternaria alternata, is extracted from fungus-infested rice using a two-step process involving chloroform (B151607) followed by a methanol-water mixture. nih.gov A similar principle is applied to other Alternaria toxins, where homogenized samples are treated with solvents like acetonitrile (B52724) and water, often with the addition of acetic acid to improve extraction efficiency. mdpi.com To separate the organic and aqueous layers and salt out non-target compounds, salts such as anhydrous magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) are added. mdpi.com

Further purification is necessary to achieve the high degree of purity required for research applications. Crude extracts are often subjected to various purification steps. One documented method for mycotoxins involves simple extraction from the cell-free supernatant of fermentation media using 90% ethanol. rdd.edu.iq Subsequent quality tests on the crude extract can indicate the presence of the target compound and guide further purification strategies. rdd.edu.iq

Table 1: Summary of Extraction and Purification Steps for Alternaria Toxins

StepTechnique/ReagentPurposeReference
Fungal CultureGrowth on rice media or in liquid fermentation mediaProduction of tentotoxin by Alternaria alternata nih.govrdd.edu.iq
Initial ExtractionSolvent extraction (e.g., chloroform, methanol:water, acetonitrile, ethanol)To isolate crude toxin extract from fungal biomass nih.govmdpi.comrdd.edu.iq
Salting OutAddition of salts (e.g., MgSO4, NaCl)To separate phases and remove unwanted compounds mdpi.com
PurificationChromatography methodsTo achieve high purity of the final toxin sample nih.gov

Chromatographic Separation Methods (e.g., HPLC)

Chromatography is an indispensable tool for separating tentotoxin from other compounds present in the crude extract. High-Performance Liquid Chromatography (HPLC) is a central technique in this process, valued for its high resolution and speed. nih.gov

Reversed-phase HPLC (RP-HPLC) is a frequently used mode for the purification and analysis of toxins. filtrox.comnih.gov In this method, the toxin is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. This technique is effective for separating compounds based on their hydrophobicity. For complex samples, a multi-step HPLC approach may be necessary. For example, a purification protocol for an enterotoxin involved an initial separation by gel permeation chromatography followed by ion-exchange chromatography on a Mono Q column, both of which are HPLC techniques. nih.gov This combination of methods allows for separation based on both size and charge, resulting in a highly purified product. nih.gov

Thin-Layer Chromatography (TLC) is another method used, often for initial purity assessment. nih.govrdd.edu.iq In one study, a TLC analysis of an extracted mycotoxin yielded a single clear spot, indicating the purity of the compound. rdd.edu.iq Furthermore, advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are employed for the sensitive detection and quantification of Alternaria toxins in complex matrices. mdpi.com

Table 2: Chromatographic Methods in Toxin Research

MethodPrinciple of SeparationApplication in Toxin ResearchReference
High-Performance Liquid Chromatography (HPLC)High-pressure separation based on various chemical propertiesPrimary method for purification and quantification nih.gov
Reversed-Phase HPLC (RP-HPLC)Separation based on hydrophobicityEffective for purifying toxins and removing contaminants like endotoxins filtrox.comnih.gov
Gel Permeation ChromatographySeparation based on molecular sizeOften used as an initial purification step for complex mixtures nih.gov
Ion-Exchange ChromatographySeparation based on net chargeUsed to separate toxins from other charged biomolecules nih.gov
Thin-Layer Chromatography (TLC)Separation on a solid support layerUsed for monitoring reaction progress and assessing purity nih.govrdd.edu.iq
UPLC-MS/MSHigh-resolution separation combined with mass detectionSensitive detection and quantification of toxins mdpi.com

Spectrometric and Spectroscopic Characterization (e.g., Mass Spectrometry, NMR)

Once purified, the structural identity and integrity of tentotoxin are confirmed using spectrometric and spectroscopic methods. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this characterization.

Mass spectrometry provides precise information about the mass of the molecule, which is critical for confirming its identity. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can generate a unique "fingerprint" of bacterial proteins and toxins. nih.gov For more detailed analysis and quantification, Liquid Chromatography-Electrospray Ionization (LC-ESI) tandem MS (MS/MS) is employed. mdpi.com This method combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry, allowing for the detection of toxin-specific enzyme activity and the quantification of reaction products. mdpi.com In some cases, older techniques like Californium-252 plasma desorption mass spectrometry have been used to determine the molecular masses of individual lipopolysaccharides in endotoxin (B1171834) preparations without derivatization. researchgate.net

NMR spectroscopy provides detailed information about the atomic structure of the molecule in solution. For example, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is used to study the interaction between toxins and their biological targets. nih.gov By observing changes in the chemical shifts of backbone amide peaks upon ligand binding, researchers can identify the specific regions of a protein involved in the interaction and gain insight into local structural changes. nih.gov

Bioassays for Activity Assessment in Experimental Systems

To understand the biological effects of tentotoxin, researchers utilize a variety of bioassays. These assays measure the functional activity of the toxin in different experimental systems, ranging from whole organisms to isolated enzymes. nih.gov

A straightforward in vivo method is the detached leaf bioassay. researchgate.net In this assay, purified toxin is applied to the leaves of a susceptible plant, and the development of necrotic or chlorotic spots is observed as a measure of phytotoxicity. researchgate.net This provides a direct assessment of the toxin's effect on plant tissue.

In vitro bioassays offer more controlled and often higher-throughput methods for assessing toxicity. Cytotoxicity assays, for instance, can measure the lytic effect of a toxin on cells, such as human red blood cells (RBCs). rdd.edu.iq The concentration of toxin required to cause cell lysis provides a quantitative measure of its cytotoxic potential. rdd.edu.iq

Enzyme-based bioassays are also widely used. nih.govnih.gov These assays measure the inhibition or activation of specific enzymes by the toxin. For example, the activity of enzymes like acetylcholinesterase (AChE) and lactate (B86563) dehydrogenase (LDH) can be monitored in organisms exposed to a toxin to assess its specific biochemical effects. nih.gov Other commercially available microbioassays are based on phenomena like bacterial bioluminescence (e.g., Microtox) or dehydrogenase activity, providing rapid and reproducible toxicity measurements. nih.gov

Single Molecule Studies for Mechanistic Insights

To delve into the precise molecular mechanisms of action, researchers are increasingly turning to single-molecule studies. These advanced techniques allow for the observation of individual molecules in real-time, providing insights that are often obscured by the ensemble averaging of traditional biochemical assays. nih.govnih.gov

Techniques like single-molecule tracking can be used to follow the dynamics of individual proteins and their interactions within a living cell. nih.gov For example, this method has been used to validate the "protein bridge" model for lipopolysaccharide transport in bacteria by observing the dynamic formation and persistence of the Lpt protein complex. nih.gov

Optical tweezers are another powerful single-molecule tool used to manipulate and measure piconewton-scale forces. nih.gov This technique has been applied to study the biosynthesis of polymers like cellulose (B213188) by a single enzyme complex. By applying force to the nascent polymer chain, researchers can measure the rate of synthesis and identify conformational changes in the enzyme during catalysis. nih.gov While specific single-molecule studies on tentotoxin's interaction with its target, the chloroplast F1-ATPase, are not widely published, these methodologies represent a frontier in toxin research. They hold the potential to reveal detailed mechanistic insights into how tentotoxin binds to and inhibits its target enzyme at the single-molecule level.

Ecological and Agricultural Significance

Role in Plant Disease Etiology of Alternaria alternata

The fungus Alternaria alternata is a highly successful plant pathogen, in part due to its production of a variety of secondary metabolites, including phytotoxins. researchgate.net These toxins are crucial in the development of plant diseases. The pathogenicity of Alternaria species is often dependent on the production of both host-specific toxins (HSTs) and non-host-specific toxins (nHSTs). nih.gov Tentoxin (B1683006) falls into the category of non-host-specific mycotoxins produced by certain species, most notably A. alternata. researchgate.netfrontiersin.org

Research indicates that these toxins are significant virulence factors. researchgate.net For instance, when toxins produced by Alternaria are applied directly to plant tissue, they can induce cell death and necrosis within hours. researchgate.net While many studies focus on host-specific toxins as primary determinants of disease, non-host-specific toxins like tentotoxin are also considered important factors in the pathogen's ability to colonize plant tissues. researchgate.net The production of such metabolites is a key component of the fungus's pathogenic arsenal, enabling it to infect a wide range of host plants. nih.govwikipedia.org Alternaria alternata has been reported to infect nearly 100 different plant species. nih.gov The fungus produces these toxins during various physiological and morphological stages, which contributes to its success as a pathogen. nih.gov

Impact on Crop Health and Productivity (General Research Context)

The presence of tentotoxin-producing Alternaria alternata has significant consequences for agriculture. The fungus is responsible for a variety of diseases, including leaf spots, blights, and rots on numerous crops. researchgate.netwikipedia.org These diseases can lead to substantial economic losses by reducing both crop yield and quality. nih.gov

Alternaria species are known to cause diseases in economically important crops such as tomatoes, potatoes, citrus fruits, apples, and cereals. researchgate.netnih.gov For example, early blight disease, caused by Alternaria species in tomatoes, can result in production losses ranging from 35% to 78%. nih.gov The pathogen not only affects the plants in the field but can also cause post-harvest decay of agricultural products. researchgate.net The symptoms of infection often begin with yellowing and browning of lower leaves, which can progress to larger lesions and blighting under severe conditions. wikipedia.org The widespread ability of A. alternata to infect over 380 host plant species underscores its broad impact on global agricultural productivity. wikipedia.org

Strategies for Managing Tentotoxin-Producing Fungi (Research-oriented)

In response to the threat posed by Alternaria species, research has focused on developing various management strategies. These approaches often move beyond traditional chemical fungicides to include more sustainable and targeted methods.

One area of research is biological control , which utilizes microorganisms to suppress pathogens. Bacteria from the Bacillus genus, such as B. cereus and B. subtilis, have demonstrated effectiveness in controlling the growth of A. alternata. mdpi.com Similarly, fungi from the Trichoderma genus are used as biocontrol agents; they compete with pathogens and produce their own antifungal metabolites. ijrti.org

The use of plant-based extracts and essential oils represents another green alternative. mdpi.com Extracts from plants like garlic (Allium sativum) have been shown to inhibit the mycelial growth and spore germination of Alternaria. ijrti.org Combining these extracts with biocontrol agents like Trichoderma harzianum can lead to a synergistic effect, improving disease control. ijrti.org

More advanced, gene-editing and molecular strategies are also being explored. mdpi.com Techniques such as RNA interference (RNAi) can be used to silence specific genes in the fungus that are essential for its pathogenicity. mdpi.com This host-induced gene silencing works by expressing double-stranded RNA in the host plant, which then targets and silences the corresponding genes in the invading fungus. mdpi.com These innovative approaches aim to enhance plant resistance and control the diseases caused by mycotoxin-producing fungi. mdpi.com

Management StrategyMechanism of ActionResearch Context/Example
Biological Control Competition for resources, production of antifungal metabolites.Bacillus and Trichoderma species are used to inhibit the growth of A. alternata. mdpi.comijrti.org
Plant Extracts Inhibition of fungal growth and spore germination.Extracts from Allium sativum (garlic) have shown antifungal properties against Alternaria. ijrti.org
Gene Silencing (RNAi) Host-induced silencing of essential fungal genes, disrupting pathogenicity.dsRNA expressed in the host plant targets and silences key genes in the fungus. mdpi.com

Advanced Research Directions and Future Perspectives

Synthetic Biology Approaches for Pathway Engineering

The elucidation of the genetic basis for tentoxin (B1683006) production has opened the door to synthetic biology and pathway engineering. The biosynthesis of this cyclic tetrapeptide is not performed by ribosomes but by a large, multienzyme complex known as a non-ribosomal peptide synthetase (NRPS). nih.govleibniz-hki.de This complex is encoded by a key gene cluster.

Key genes identified in Alternaria alternata that are required for tentoxin biosynthesis include:

TES: A gene encoding the core NRPS. This single open reading frame of 15,486 base pairs codes for a large protein of 5,161 amino acids. nih.govnih.gov The TES protein is predicted to have four distinct modules, each responsible for incorporating one of the four amino acid residues of tentoxin: Glycine, Alanine, Leucine, and the unusual dehydrophenylalanine (DPhe). nih.govnih.gov

TES1: A gene encoding a cytochrome P450 protein. nih.govnih.gov This enzyme is believed to be involved in the synthesis of the non-standard amino acid dehydrophenylalanine, a critical component of tentoxin. nih.gov

Genetic studies have confirmed that the targeted deletion of either the TES or TES1 gene completely abolishes tentoxin production in the fungus. nih.govnih.gov This foundational knowledge allows for several synthetic biology approaches. Revealing the biogenetic background of tentoxin is a critical step toward expanding its chemical diversification by heterologously engineering its biosynthetic genes. researchgate.net Future research could focus on modifying the NRPS gene to accept different amino acid substrates, potentially creating novel tentoxin analogues with altered properties. Furthermore, the entire biosynthetic pathway could be transferred to a more tractable host organism for optimized and controlled production.

Table 1: Genes Involved in Tentotoxin Biosynthesis

GeneEncoded ProteinPredicted Function in Tentoxin Biosynthesis
TESNon-Ribosomal Peptide Synthetase (NRPS)A four-module enzyme that sequentially assembles the amino acids (Gly, Ala, Leu, Phe) and contains N-methyltransferase domains to methylate specific residues, followed by cyclization to release the peptide. nih.govnih.govnih.gov
TES1Cytochrome P450Catalyzes the formation of the unusual amino acid residue, dehydrophenylalanine (DPhe), a key structural component of tentoxin. nih.govnih.gov

Structural Biology and Advanced Imaging for Deeper Mechanistic Understanding

Tentoxin exerts its phytotoxic effects by potently inhibiting a crucial enzyme in plant chloroplasts: the F1 portion of the H+-ATP synthase (CF1). nih.gov This enzyme is vital for producing ATP, the energy currency of the cell. Understanding the precise structural basis of this inhibition is key to comprehending its mechanism of action and host specificity.

Using homology modeling and docking simulations, researchers have built a three-dimensional model of the spinach chloroplast F1-ATPase in complex with tentoxin. nih.gov These models suggest that tentoxin binds at an interface between the α and β subunits of the enzyme. nih.govnih.gov This binding is thought to occur at the interfaces associated with the empty and ADP-loaded catalytic sites, but not the ATP-loaded site. nih.gov By binding to this pocket, a single molecule of tentoxin can lock the enzyme in an inactive state, preventing the cooperative conformational changes between subunits that are necessary for ATP synthesis. nih.gov

The sensitivity to tentoxin has been linked to specific amino acid residues in the CF1 enzyme. The β subunit, in particular, is a key determinant of sensitivity. nih.gov An acidic amino acid at position 83 of the β subunit sequence has been shown to be important for tentoxin sensitivity. nih.gov Advanced imaging techniques like cryo-electron microscopy (cryo-EM) could provide high-resolution structures of the entire CF1-tentoxin complex, moving beyond computational models to direct visualization. Such studies would definitively map the binding site and reveal the subtle allosteric changes induced by the toxin, providing a more profound mechanistic understanding.

Table 2: Subunits of Chloroplast F1-ATPase and Their Role in Tentotoxin Interaction

SubunitRole in ATP SynthesisRole in Tentoxin Binding and Inhibition
αCatalytic and regulatory subunit.Forms one side of the putative tentoxin binding cleft at the α/β interface. nih.govnih.gov
βCatalytic subunit where ATP is synthesized.Forms the other side of the binding cleft; a specific residue (position 83) is a key determinant of tentoxin sensitivity. nih.gov
γ, δ, εPart of the central stalk rotor mechanism.Tight binding of tentoxin is independent of the δ and ε subunits, but the toxin's inhibitory effect prevents the γ subunit's rotation. nih.gov

Omics-based Investigations of Host-Tentotoxin Interactions (e.g., Transcriptomics, Metabolomics)

The advent of "omics" technologies provides a powerful lens through which to view the complex interplay between tentoxin and its host plants. Transcriptomics (studying gene expression) and metabolomics (studying the profile of metabolites) can offer a system-wide view of the cellular response to the toxin. researchgate.netunirioja.es

Metabolomics has been used to screen for secondary metabolites produced by Alternaria species, successfully identifying tentoxin and its precursor, dihydrotentoxin. nih.gov In one study, a comparative chemical screening approach combined with genetic analysis was used to identify tentoxin as a key virulence factor in Cochliobolus miyabeanus, the fungus that causes brown spot disease in rice. nih.gov This research showed that the presence of tentoxin was directly correlated with the development of chlorosis during the later stages of infection. nih.gov When studying tomato fruit infected with A. alternata, metabolomic analysis revealed that plants can transform mycotoxins into conjugated forms, such as glucosides, as part of their metabolic defense. mdpi.com

Future dual RNA-seq experiments, where the transcriptomes of both the fungus and the host plant are sequenced simultaneously during infection, could reveal the genetic responses of both organisms. This could identify specific plant defense pathways that are activated or suppressed by tentoxin and uncover further regulatory genes within the fungus that control toxin production in response to host cues. Metabolomic profiling of susceptible versus resistant plants after tentoxin exposure could pinpoint key metabolic pathways disrupted by the toxin and identify biomarkers for resistance.

Table 3: Findings from Omics-Based Studies Related to Tentotoxin

Omics TechniqueOrganism(s) StudiedKey Findings
MetabolomicsAlternaria speciesIdentification and profiling of tentoxin, dihydrotentoxin, and other secondary metabolites under various culture conditions. nih.govnih.gov
MetabolomicsCochliobolus miyabeanus / Rice (Oryza sativa)Identified tentoxin as a virulence factor responsible for chlorotic symptoms in brown spot disease. nih.gov
TranscriptomicsGeneral Plant-Pathogen SystemsProvides a framework for analyzing altered gene expression in both host and pathogen, revealing defense responses and virulence mechanisms. researchgate.netmdpi.com
MetabolomicsAlternaria alternata / Tomato (Lycopersicon esculentum)Demonstrated that host plants metabolize and conjugate mycotoxins, a process that can be tracked with advanced mass spectrometry. mdpi.com

Development of Research Probes and Analogues for Biochemical Studies

To dissect the biochemical and molecular interactions of tentoxin with its target, researchers can develop specialized chemical probes and synthetic analogues. mskcc.org These tools allow for more precise investigations than using the native toxin alone. For example, photoaffinity labeling, which has been successfully used with other toxins to map their binding sites, could be applied to tentoxin. nih.gov This involves synthesizing a tentoxin analogue containing a photoreactive group. Upon binding to the CF1-ATPase, this group can be activated by light to form a permanent covalent bond with the nearest amino acid residues, definitively identifying the binding pocket.

Other potential probes include:

Fluorescently Labeled Tentoxin: An analogue with a fluorescent tag could be used in microscopy to visualize the toxin's localization within the chloroplast and its binding to the ATP synthase complex in real-time.

Biotinylated Tentoxin: An analogue with a biotin (B1667282) tag could be used for affinity purification experiments to pull down the CF1-ATPase and any associated proteins, helping to characterize the full target complex.

Non-hydrolyzable ATP Analogues: The use of ATP analogues like adenylyl-beta,gamma-imidodiphosphate (AMP-PNP) has already been instrumental in showing that tentoxin inhibits the cooperative switching between nucleotide binding sites on the enzyme. nih.gov

The synthesis of various structural analogues of tentoxin, followed by activity testing, can elucidate the structure-activity relationships, revealing which parts of the molecule are essential for binding and inhibition. cambridge.org This knowledge is not only crucial for fundamental research but also for any effort to design new molecules based on the tentoxin scaffold, such as potential bioherbicides. cambridge.org

Table 4: Potential Tentotoxin Analogues and Their Research Applications

Analogue TypeModificationPotential Research Application
Photoaffinity ProbeIncorporation of a photoreactive group (e.g., diazirine)To permanently label and subsequently identify the specific amino acid residues in the tentoxin binding site on the F1-ATPase. nih.gov
Fluorescent AnalogueAttachment of a fluorescent dyeTo visualize the subcellular localization and binding dynamics of tentoxin within plant cells and chloroplasts using microscopy.
Biotinylated AnalogueConjugation with a biotin moleculeFor use in pull-down assays to isolate the F1-ATPase complex and identify interacting proteins.
Structural/Synthetic AnalogueAlteration of the peptide backbone or side chainsTo study structure-activity relationships, determining the minimal structural requirements for biological activity. cambridge.orgmdpi.com

Evolutionary Aspects of Toxin Production and Host Specificity

The evolution of toxin production and the corresponding host specificity is a central theme in the study of plant pathogens. nih.gov Tentoxin is classified as a non-host-selective toxin because its target, the CF1-ATPase, is highly conserved; however, it only affects certain plant species. nih.govnih.govmdpi.com This specificity is not due to the pathogen recognizing a specific host, but rather to subtle variations in the toxin's target enzyme among different plant species.

The evolution of tentoxin production itself is an intriguing area. The genes for its biosynthesis, TES and TES1, are found in a cluster, which is common for secondary metabolite pathways in fungi. nih.govnih.gov The presence of tentoxin production in different fungal genera, such as Alternaria and Cochliobolus, raises the possibility that the entire gene cluster was transferred between species via horizontal gene transfer. nih.gov This is a significant evolutionary mechanism for the rapid acquisition of new virulence traits.

Furthermore, the presence of the tentoxin biosynthesis gene in a strain of A. dauci that did not express the toxin under laboratory conditions suggests that the regulation of these genes is also subject to evolutionary pressures. researchgate.net Pathogens and hosts are engaged in a continuous co-evolutionary arms race. nih.gov While the host plant's CF1-ATPase may evolve to become resistant to tentoxin, the fungus may, in turn, evolve modified toxins to overcome this resistance. Studying the diversity of tentoxin synthetase genes and CF1-ATPase genes across many fungal and plant species can provide a detailed picture of this molecular arms race and the evolutionary strategies that drive host adaptation and the emergence of new pathogenic threats. nih.gov

Table 5: Factors Influencing the Evolution of Tentoxin

Evolutionary FactorDescription
Target Site Variation Minor sequence and structural differences in the chloroplast F1-ATPase enzyme among plant species are the primary determinant of host sensitivity versus resistance. nih.govnih.gov
Gene Clustering The genes for tentoxin biosynthesis (TES and TES1) are located together, which facilitates their co-regulation and potential transfer as a single functional unit. nih.govnih.gov
Horizontal Gene Transfer The presence of tentoxin production in distantly related fungal species suggests that the biosynthetic gene cluster may have been transferred between species, allowing for rapid evolution of virulence. nih.gov
Regulatory Evolution The expression of tentoxin biosynthesis genes can be regulated by environmental or host-specific cues, and the evolution of these regulatory networks can alter when and where the toxin is produced. researchgate.net

Compound Index

Q & A

Q. Q. Why do studies report conflicting efficacy levels for fungicides against A. alternata?

  • Resolution : Variations arise from differential pathotype sensitivity and experimental conditions (e.g., spore age, media composition). Standardize protocols using CLSI guidelines and include positive controls (e.g., thiophanate-methyl). Cross-reference EC50 values with genomic data on fungicide resistance genes (e.g., CYP51) .

Q. How can researchers reconcile discrepancies in toxin cytotoxicity across cell lines?

  • Resolution : Account for cell-specific metabolic profiles (e.g., CYP enzyme activity). Use isogenic cell lines and normalize toxin concentrations via protein content. Meta-analyze data from hazard characterization studies (e.g., PARC consortium) to identify consensus thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.